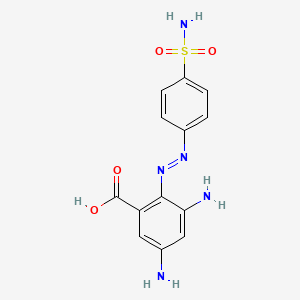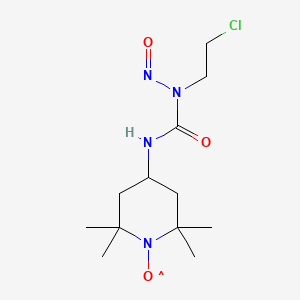
Sulfachrysoidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfachrysoidine is a synthetic azo dye and a derivative of sulfanilamide. It is known for its antibacterial properties and has been used in various medical and industrial applications. The compound has the molecular formula C₁₃H₁₃N₅O₄S and a molecular weight of 335.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfachrysoidine is synthesized through a diazotization reaction followed by coupling with a sulfanilamide derivative. The general synthetic route involves the following steps:
Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a sulfanilamide derivative under alkaline conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Sulfachrysoidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group leads to the formation of corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Products vary based on the oxidizing agent but generally include sulfonic acids and nitro compounds.
Reduction: The major products are aromatic amines.
Substitution: Substituted aromatic compounds are formed depending on the substituent introduced.
Scientific Research Applications
Sulfachrysoidine has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in analytical chemistry for the detection of certain metal ions.
Biology: Studied for its antibacterial properties and potential use in treating bacterial infections.
Medicine: Investigated for its potential use in chemotherapy and as an antibacterial agent.
Industry: Used as a dye in the textile industry and for coloring plastics and other materials.
Mechanism of Action
Sulfachrysoidine exerts its antibacterial effects by inhibiting the synthesis of folic acid in bacteria. It competes with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase, thereby preventing the formation of dihydrofolic acid, a precursor to folic acid. This inhibition disrupts bacterial DNA synthesis and cell division, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: The parent compound of sulfachrysoidine, also used as an antibacterial agent.
Sulfapyridine: Another sulfonamide derivative with similar antibacterial properties.
Sulfasalazine: A compound used to treat inflammatory bowel disease and rheumatoid arthritis.
Uniqueness
This compound is unique due to its azo dye structure, which imparts distinct chemical and physical properties. Its ability to act as both a dye and an antibacterial agent makes it versatile for various applications .
Properties
CAS No. |
485-41-6 |
|---|---|
Molecular Formula |
C13H13N5O4S |
Molecular Weight |
335.34 g/mol |
IUPAC Name |
3,5-diamino-2-[(4-sulfamoylphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H13N5O4S/c14-7-5-10(13(19)20)12(11(15)6-7)18-17-8-1-3-9(4-2-8)23(16,21)22/h1-6H,14-15H2,(H,19,20)(H2,16,21,22) |
InChI Key |
ZELCNSAUMHNSSU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2N)N)C(=O)O)S(=O)(=O)N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2N)N)C(=O)O)S(=O)(=O)N |
Key on ui other cas no. |
485-41-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4,5,6,7,8-Hexahydro-3h-[1,2]oxazolo[4,3-c]azepin-3-one](/img/structure/B1211652.png)




![(8S,9S,10R,14S,17S)-17-acetyl-10-methyl-13-prop-2-ynyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1211666.png)







